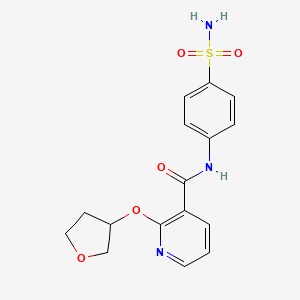

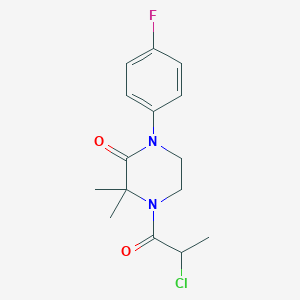

![molecular formula C19H21Cl2N3O2 B2826092 2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 700860-66-8](/img/structure/B2826092.png)

2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide” is a derivative of piperazine . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives, including the compound , involves several steps . One key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt . The protected diamines were obtained in two steps from available amino acids .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various methods such as molecular dynamics (MD) simulations . These simulations can be performed using software packages like Schrödinger Desmond by embedding selected protein-ligand complexes into the POPC membrane bilayer .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Applications De Recherche Scientifique

Synthesis and Chemical Properties

This compound, with its distinctive structure, has been synthesized and studied for various applications in scientific research. Notably, it serves as a pivotal molecule in the synthesis of complex chemical compounds due to its versatile binding properties. For instance, a study highlighted the synthesis of novel compounds through reactions involving ester ethoxycarbonylhydrazones with primary amines, showcasing its potential in creating antimicrobial agents with significant activities against various microorganisms (Bektaş et al., 2007). Additionally, the formation of novel benzodifuranyl and related derivatives derived from this compound has been explored for their anti-inflammatory and analgesic properties, indicating its utility in the development of new pharmacological agents (Abu‐Hashem et al., 2020).

Pharmacological Potential

The pharmacological exploration of this compound has revealed its potential in various therapeutic areas. For example, the compound's derivatives have been evaluated for their antimicrobial and anticancer activities, demonstrating significant efficacy in both in vitro and in vivo models (Mehta et al., 2019). This reflects the compound's role in the development of new treatments for infectious diseases and cancer. Furthermore, the synthesis and bioactivity assessment of bis(heteroaryl)piperazines, related to this compound, have shown promise as non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting its contribution to antiviral research (Romero et al., 1994).

Chemical Characterization and Analysis

The chemical characterization and analysis of this compound and its derivatives have been a focus of research, aiming to understand its properties and applications better. For instance, studies have reported the synthesis and structural characterization of related piperazine derivatives, providing insights into their molecular structures and potential chemical reactivity (Zhang et al., 2007). This is crucial for designing more effective and selective compounds for various scientific and therapeutic purposes.

Mécanisme D'action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The compound affects the biochemical pathways associated with alpha1-adrenergic receptors. Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

It is mentioned that some compounds with similar structures have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified promising lead compounds .

Result of Action

The result of the compound’s action would be the modulation of the alpha1-adrenergic receptors, leading to potential therapeutic effects for various neurological conditions . .

Orientations Futures

The future directions in the research of this compound could involve further exploration of its therapeutic potential, especially its role as a ligand for Alpha1-Adrenergic Receptor . Additionally, more studies could be conducted to fully understand its physical and chemical properties, safety profile, and potential applications in medicine.

Analyse Biochimique

Biochemical Properties

It is known that piperazine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperazine derivative .

Cellular Effects

Piperazine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperazine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N3O2/c1-26-16-5-3-15(4-6-16)22-19(25)13-23-8-10-24(11-9-23)18-12-14(20)2-7-17(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCVEPYTTSBXAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

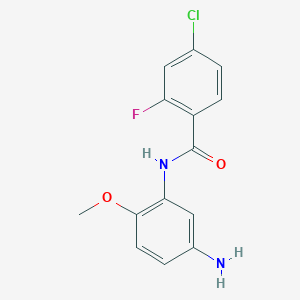

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2826010.png)

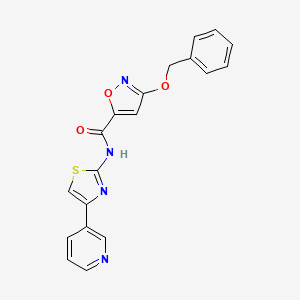

![Methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2826013.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide](/img/structure/B2826014.png)

![1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3,4-dihydroisoquinolin-2(1H)-yl{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2826030.png)

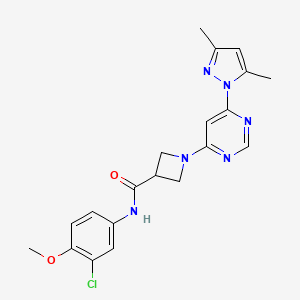

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2826032.png)